molecular formula C8H7ClN2O B13676743 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13676743
M. Wt: 182.61 g/mol
InChI Key: UEYUPLBINFGFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxypyridine and 2-chloropyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and cyclization.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolo[3,2-c]pyridine core structure.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can modify the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine is unique due to the presence of both chloro and methoxy groups, which contribute to its specific chemical and biological properties. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7ClN2O/c1-12-8-5-2-3-10-6(5)4-7(9)11-8/h2-4,10H,1H3

InChI Key

UEYUPLBINFGFSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CNC2=CC(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.